4-Bromo-3-hydroxy-3-methylindolin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-bromo-3-hydroxy-3-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c1-9(13)7-5(10)3-2-4-6(7)11-8(9)12/h2-4,13H,1H3,(H,11,12) |
InChI Key |
JZVRXBCOTGBFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC=C2Br)NC1=O)O |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 4 Bromo 3 Hydroxy 3 Methylindolin 2 One and Its Precursors
Elucidation of Reaction Mechanisms for Indolin-2-one Functionalization
The reactivity of the indolin-2-one core is multifaceted, allowing for a diverse range of transformations. The C3 position, being a quaternary stereocenter in 4-Bromo-3-hydroxy-3-methylindolin-2-one, is a focal point for many synthetic strategies. The hydroxyl group at this position can act as a leaving group under certain conditions, facilitating nucleophilic substitution, while the adjacent C-H bonds and the aromatic ring are also amenable to functionalization.
Oxidative cross-coupling reactions have emerged as powerful tools for C-C and C-heteroatom bond formation, often proceeding with high atom economy by avoiding pre-functionalized substrates. rsc.orgnih.gov In the context of indolin-2-ones, these reactions enable the direct functionalization of the C3 position.
A common strategy involves the cross-dehydrogenative coupling (CDC) of indolin-2-ones with various nucleophiles. rsc.orgnih.gov For a substrate like this compound, the reaction would likely proceed via initial dehydration to form a reactive intermediate. However, more direct C(sp³)–H functionalization of a precursor, 4-bromo-3-methylindolin-2-one, is a well-documented pathway.
Iron-catalyzed oxidative coupling provides a prominent example. rsc.orgnih.gov The mechanism is thought to involve the following key steps:
Formation of an Indolin-2-one Radical: An iron catalyst, often in the presence of an oxidant like molecular oxygen (from the air), facilitates the abstraction of a hydrogen atom from the C3 position of the indolin-2-one precursor, generating a carbon-centered radical.
Nucleophilic Attack: A nucleophile, such as an indole (B1671886) or an amine, attacks the electrophilic radical intermediate.
Oxidation and Rearomatization/Tautomerization: The resulting intermediate is oxidized, often by the metal catalyst or the external oxidant, to afford the final 3,3-disubstituted product.
This direct construction of all-carbon quaternary centers is highly efficient. rsc.org For instance, the coupling of indolin-2-ones with indoles proceeds smoothly under mild, ligand-free, and base-free conditions using FeCl₂·4H₂O as the catalyst and air as the terminal oxidant. rsc.org
| Catalyst/Oxidant | Nucleophile | Key Mechanistic Feature | Reference |
|---|---|---|---|
| FeCl₂·4H₂O / Air | Indoles | Direct C(sp³)–H functionalization to form a C3-radical intermediate. | rsc.org |
| I₂ / (NH₄)₂S₂O₈ | Indoles | Iodine-catalyzed generation of an electrophilic intermediate for arylation. | researchgate.net |
| Cu(II) / O₂ | Methyl Heteroarenes | Formation of a Cu(II) complex followed by activation by O₂ to generate a radical intermediate. | researchgate.net |
Another example is the iodine-catalyzed oxidative coupling, which proceeds under metal-free conditions. researchgate.net Here, iodine is believed to facilitate the formation of a more electrophilic species from the indolin-2-one, which is then attacked by the nucleophile.
The 3-hydroxy group of this compound is pivotal in acid- and base-catalyzed reactions.
Acid-Catalyzed Pathways: Under acidic conditions, the hydroxyl group can be protonated, transforming it into a good leaving group (water). This generates a stabilized tertiary carbocation or an oxonium ion intermediate at the C3 position. nih.govnih.gov This electrophilic intermediate is highly susceptible to nucleophilic attack. This pathway is the basis for Friedel-Crafts-type alkylation reactions where electron-rich arenes (like phenols, anilines, and indoles) attack the C3 position. nih.govrsc.orgunivie.ac.at
The general mechanism proceeds as follows:
Protonation: A Lewis or Brønsted acid protonates the C3-hydroxyl group. nih.govnih.gov
Dehydration: The protonated hydroxyl group departs as a water molecule, forming a stabilized carbocationic intermediate.
Nucleophilic Attack: An electron-rich nucleophile attacks the C3 carbocation.
Deprotonation: Loss of a proton from the attacking nucleophile regenerates aromaticity and yields the 3,3-disubstituted oxindole (B195798) product. nih.govrsc.org
Various Lewis acids, including Sc(OTf)₃, In(OTf)₃, and FeCl₃, have been shown to effectively catalyze these reactions, leading to excellent yields and regioselectivities. nih.gov
Base-Catalyzed Pathways: In the presence of a base, the N-H proton of the indolin-2-one core can be deprotonated, increasing the nucleophilicity of the system. However, for reactions involving precursors like 3-ylideneoxindoles, bases play a crucial role in generating nucleophiles that can attack the electrophilic double bond. rsc.org For 3-hydroxyoxindoles, base catalysis can facilitate condensation or rearrangement reactions. For instance, a one-pot reaction involving Brønsted base-catalyzed trichloroacetimidation followed by a Brønsted acid-catalyzed nucleophilic substitution allows for the synthesis of 3,3-disubstituted oxindoles. univie.ac.atacs.org
| Catalyst Type | Reaction Type | Key Intermediate | Reference |
|---|---|---|---|
| Brønsted/Lewis Acid (e.g., Sc(OTf)₃) | Friedel-Crafts Alkylation | C3 Carbocation | nih.govnih.gov |
| Brønsted Base | Trichloroacetimidation | Trichloroacetimidate | univie.ac.atacs.org |
| Acetic Acid | Domino Annulation | Dehydrated Oxindole Intermediate | rsc.org |
Radical and single-electron transfer (SET) pathways offer alternative, often milder, conditions for the functionalization of indolin-2-ones, avoiding the need for harsh acids or bases.
Radical Processes: Radical reactions can be initiated photochemically, thermally, or through redox processes. A metal-free method for synthesizing indoline-2,3-diones from indolin-2-ones involves a radical coupling with tert-butyl hydroperoxide (t-BuOOH). organic-chemistry.org The proposed mechanism involves the formation of an alkyl radical at the C3 position of the indolin-2-one, which then recombines with a tert-butylperoxy radical. organic-chemistry.org The resulting intermediate subsequently transforms into the final dione product. The radical nature of this process was confirmed by experiments showing that radical inhibitors like TEMPO completely suppress the reaction. organic-chemistry.org
Electron Transfer Mechanisms: Visible-light-promoted reactions have gained prominence as a sustainable synthetic strategy. The α-arylation of oxindoles can be achieved without a transition-metal catalyst through visible-light-promoted electron transfer. nih.govsemanticscholar.org The mechanism relies on the formation of a photon-absorbing electron-donor-acceptor (EDA) complex between the electron-rich oxindole enolate and an electron-deficient aryl halide. nih.govsemanticscholar.org
The key steps are:
EDA Complex Formation: The oxindole enolate (formed with a base) and the aryl halide form an EDA complex.
Photoinduced Electron Transfer: Upon irradiation with visible light, a single electron is transferred from the enolate to the aryl halide.
Radical Formation: The resulting radical anion of the aryl halide fragments, releasing a halide anion and generating an aryl radical.
Radical Coupling and Propagation: The aryl radical is trapped by the oxindole enolate, and a radical chain propagation pathway leads to the desired 3-aryloxindole product. nih.govsemanticscholar.org
N-Heterocyclic carbenes (NHCs) can also catalyze oxindole synthesis through a proposed single-electron transfer mechanism, highlighting the versatility of SET processes in this chemical space. rsc.orgresearchgate.net
Understanding Stereochemical Outcomes and Regioselectivity
For a molecule like this compound, which possesses a quaternary stereocenter, controlling the stereochemical outcome of reactions is of utmost importance.
The synthesis of chiral 3-substituted 3-hydroxyoxindoles often involves the addition of a nucleophile to an isatin (B1672199) precursor (e.g., 4-bromo-3-methylisatin). The facial selectivity of this addition determines the enantiomeric excess of the product.
Diastereoselectivity: In reactions where a new stereocenter is formed in a molecule that already contains one, diastereoselectivity becomes critical. For instance, in the nucleophilic ring-opening of spiro-epoxyoxindoles, the approach of the nucleophile is directed by the existing stereochemistry of the epoxide ring, leading to a specific diastereomer. nih.gov Similarly, in the diastereoselective synthesis of 3,3-disubstituted oxindoles from N-aryl-3-chlorooxindoles bearing C–N axial chirality, the existing axial chirality directs the nucleophilic substitution, resulting in high diastereomeric ratios (up to >95:<5). thieme-connect.de
Enantioselectivity: Achieving high enantioselectivity typically requires the use of chiral catalysts or reagents. In the catalytic asymmetric synthesis of 3-hydroxyoxindoles, the enantioselectivity is governed by the ability of the chiral catalyst to create a chiral environment around the reacting center. nih.govbeilstein-journals.org The catalyst forms a complex with one of the reactants (e.g., the isatin), blocking one face of the carbonyl group and allowing the nucleophile to attack preferentially from the other face. nih.govelsevierpure.com The nature of the N-protecting group on the isatin, the substituents on the aromatic ring, and the reaction temperature can all significantly influence the enantiomeric excess (ee) of the product. beilstein-journals.org
| Stereochemical Outcome | Governing Factor | Example Reaction | Reference |
|---|---|---|---|
| Diastereoselectivity | Existing stereocenter (e.g., axial chirality) | Nucleophilic substitution of atropisomeric N-aryl-3-chlorooxindoles. | thieme-connect.de |
| Enantioselectivity | Chiral catalyst creating a biased reaction space. | Asymmetric aldol (B89426) reaction of isatins. | nih.gov |
| Enantioselectivity | N-protecting group on the isatin substrate. | Pd-catalyzed allylation of isatins. | beilstein-journals.org |
| Regioselectivity | Electronic properties of the nucleophile and substrate. | Friedel-Crafts alkylation of 3-hydroxyoxindoles with phenols. | nih.gov |
The design of the catalyst is the most critical factor in achieving high levels of stereocontrol in the synthesis of chiral indolin-2-ones. nih.govnih.gov Both transition metal catalysts and organocatalysts have been extensively developed for this purpose. nih.govnih.gov
Transition Metal Catalysis: Chiral ligands coordinated to a metal center are used to create an asymmetric catalytic environment. For example, cationic iridium complexes with chiral ligands have been used for the asymmetric intramolecular hydroarylation of α-ketoamides to yield 3-substituted 3-hydroxy-2-oxindoles with up to 98% ee. nih.govbeilstein-journals.org Similarly, Nickel-catalyzed asymmetric intramolecular additions provide excellent yields and high enantioselectivities (up to 98% ee). nih.gov The ligand's structure dictates the geometry of the metal complex and, consequently, the stereochemical outcome.
Organocatalysis: Chiral small organic molecules, such as cinchona alkaloids, thioureas, and proline derivatives, can catalyze asymmetric transformations with high efficiency. nih.govrsc.org These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to orient the substrates in a specific manner. For example, bifunctional primary amine-thiourea catalysts can activate both the nucleophile and the electrophile simultaneously, securing direct access to 3-substituted 3-hydroxyoxindole derivatives with high stereocontrol in Michael additions. rsc.org The modular nature of organocatalysts allows for fine-tuning of their steric and electronic properties to optimize selectivity for a given reaction. nih.gov BINOL-derived chiral phosphoric acids are another class of powerful Brønsted acid catalysts used for the enantioselective preparation of spiroindolones. nih.gov
The choice of catalyst—whether it's a Lewis acid, a Brønsted acid, a transition metal complex, or an organocatalyst—is therefore fundamental to directing the stereochemical pathway of reactions involving the indolin-2-one core. nih.govnih.gov
Kinetic Analysis of Indolin-2-one Transformations
Kinetic analysis is a powerful tool for elucidating reaction mechanisms by examining the rate at which a reaction proceeds and how that rate is influenced by the concentration of reactants, catalysts, and other species.
Determining the order of a reaction with respect to each reactant is a foundational step in deriving a rate law, which mathematically describes the reaction's speed. The reaction order indicates how the concentration of a particular species affects the reaction rate. This is typically achieved by systematically varying the initial concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate.
For a hypothetical transformation involving a precursor to this compound, such as the cyclization of an N-protected 2-amino-5-bromophenyl ketone, kinetic studies can reveal the molecularity of the rate-determining step. Consider the following generalized reaction:
Precursor A + Reagent B → Indolin-2-one Product
By monitoring the disappearance of Precursor A over time under different initial concentrations of A and B, the reaction orders (α and β) can be determined for the rate equation: Rate = k[A]^α[B]^β.
Zero-Order: If the rate is independent of the reactant's concentration (α=0), it suggests the rate-limiting step does not involve this reactant, possibly due to saturation of a catalyst or involvement in a rapid pre-equilibrium.
First-Order: A first-order dependence (α=1) implies the rate is directly proportional to the reactant's concentration, which is common for unimolecular rate-determining steps like ring-closures or rearrangements.
Second-Order: A second-order dependence (α=2, or α=1 and β=1) indicates a bimolecular rate-determining step, where two molecules (either two molecules of the same reactant or one of each) collide.
Kinetic studies on related indolin-2-one syntheses have shown that the reaction order can be complex, sometimes suggesting the involvement of catalyst dimers or solvent molecules in the transition state. mdpi.com
Table 1: Illustrative Kinetic Data for an Indolin-2-one Formation
| Experiment | Initial [Precursor A] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |
From this illustrative data, doubling the concentration of Precursor A doubles the rate (first-order), while changing the concentration of Reagent B has no effect (zero-order). This would suggest a rate law of Rate = k[Precursor A]¹[Reagent B]⁰ = k[Precursor A].
Variable Time Normalization Analysis (VTNA) is a modern graphical method for determining reaction orders directly from concentration-time profiles, without the need to calculate initial rates. semanticscholar.orgmanchester.ac.uknih.gov This technique is particularly powerful as it utilizes all the data collected during a reaction's course, making it more robust than initial rate methods. manchester.ac.uk
The core principle of VTNA involves applying a mathematical transformation to the time axis of multiple reaction profiles obtained under different initial concentrations. manchester.ac.uk For a set of experiments where the concentration of a reactant, say [B], is varied, the time axis of each experiment is multiplied by [B]₀^β, where β is the reaction order with respect to B. When the correct value of β is chosen, the concentration-time plots for all experiments will overlay perfectly. This visual alignment provides a clear and intuitive determination of the reaction order. semanticscholar.orgmanchester.ac.uknih.gov
This method avoids the potential inaccuracies of initial rate measurements, which can be sensitive to induction periods or mixing effects, and it can also help identify more complex kinetic phenomena like catalyst deactivation. manchester.ac.uknih.gov
Table 2: Hypothetical VTNA Data for Determining Order in a Catalyst
| Experiment | [Substrate]₀ (M) | [Catalyst]₀ (M) | Time (s) | [Product] (M) | Normalized Time (t') |
| 1 | 0.1 | 0.005 | 60 | 0.015 | 3.0 |
| 1 | 0.1 | 0.005 | 120 | 0.028 | 6.0 |
| 1 | 0.1 | 0.005 | 300 | 0.055 | 15.0 |
| 2 | 0.1 | 0.010 | 30 | 0.015 | 3.0 |
| 2 | 0.1 | 0.010 | 60 | 0.028 | 6.0 |
| 2 | 0.1 | 0.010 | 150 | 0.055 | 15.0 |
Normalized Time (t') is calculated as t' = t * ([Catalyst]₀^γ). In this example, an overlay is achieved when the order γ = 1.
Computational Mechanistic Studies for Reaction Pathway Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. mdpi.comtandfonline.comnih.gov By modeling the electronic structure of molecules, DFT calculations can map out entire potential energy surfaces, identify stable intermediates, and characterize the high-energy transition states that connect them.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement where bonds are partially broken and formed. researchgate.net Locating and characterizing this structure is paramount to understanding a reaction mechanism. researchgate.netgithub.io DFT calculations are used to optimize the geometry of a proposed transition state. A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode of the atoms along the reaction coordinate. researchgate.net
Once the transition state and the preceding reactant or intermediate are optimized, the energy difference between them can be calculated. This difference is the activation energy barrier (ΔG‡). A lower activation energy barrier corresponds to a faster reaction rate. By calculating the barriers for all plausible pathways, computational chemists can predict the most likely mechanism. For instance, in a reaction forming this compound, DFT could be used to compare the energy barriers of a concerted cyclization versus a stepwise pathway involving a charged intermediate, thereby determining the favored route.
Table 3: Representative Calculated Energy Barriers for a Hypothetical Indolin-2-one Cyclization
| Reaction Pathway | Transition State | ΔG‡ (kcal/mol) | Predicted Outcome |
| Concerted [A] | TS-A | 22.5 | Minor Pathway |
| Stepwise (via Intermediate B) | TS-B1 (Formation of B) | 18.2 | Major Pathway |
| Stepwise (via Intermediate B) | TS-B2 (Cyclization of B) | 12.1 | - |
While covalent bond formation and cleavage are central to chemical reactions, noncovalent interactions play a critical and often decisive role, particularly in catalyzed and stereoselective transformations. mdpi.comacs.orgnih.gov These weaker interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, can stabilize transition states, orient substrates within a catalyst's active site, and ultimately control the reaction's outcome and stereochemistry. nih.govresearchgate.net
In the context of synthesizing chiral indolin-2-one derivatives, organocatalysts are often employed. These catalysts frequently rely on a network of noncovalent interactions to achieve high enantioselectivity. mdpi.com For example, a bifunctional thiourea catalyst might use its N-H groups to form hydrogen bonds with the carbonyl oxygen of an indolin-2-one precursor, simultaneously activating it and shielding one face of the molecule from attack. mdpi.com Computational studies can precisely model these interactions, quantifying their contribution to the stability of the diastereomeric transition states. The small energy differences between these states, often governed by subtle noncovalent interactions, are responsible for the observed enantiomeric excess in the final product. acs.orgnih.gov
Table 4: Common Noncovalent Interactions in Indolin-2-one Catalysis
| Interaction Type | Description | Typical Energy (kcal/mol) | Role in Mechanism |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 3 - 10 | Substrate activation, orientation, transition state stabilization. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 1 - 5 | Stabilization of catalyst-substrate complexes, orientation of aromatic substrates. |
| CH-π Interaction | Interaction of a C-H bond with a π-system. | 0.5 - 2.5 | Fine-tuning of stereoselectivity, conformational control. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | < 1 | General stabilization, steric repulsion influencing selectivity. |
Derivatization and Structural Modification Strategies for 4 Bromo 3 Hydroxy 3 Methylindolin 2 One Scaffolds
Chemical Modifications of the Indolin-2-one Core
The indolin-2-one core of 4-bromo-3-hydroxy-3-methylindolin-2-one presents a versatile platform for a variety of chemical transformations. Strategic modifications at the nitrogen atom, the C-3 carbon, and the aromatic ring allow for the systematic tuning of the molecule's steric and electronic properties, leading to the generation of diverse molecular libraries.
Substitutions and Transformations at the N-Position
The nitrogen atom of the indolin-2-one ring is a common site for derivatization, enabling the introduction of a wide array of substituents that can significantly influence the biological activity and physicochemical properties of the resulting compounds.
Standard N-alkylation reactions can be employed to introduce various alkyl groups at the N-1 position of the 4-bromo-indolin-2-one core. These reactions typically proceed via an S(_N)2 mechanism and involve the deprotonation of the indole (B1671886) nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), followed by reaction with an alkyl halide. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. For instance, the use of a strong base like NaH in an aprotic polar solvent like dimethylformamide (DMF) is a common strategy for the N-alkylation of related indole systems. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction, particularly with weaker bases. researchgate.net
For the introduction of aryl or heteroaryl moieties, the Chan-Lam coupling reaction offers a mild and efficient alternative to traditional methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgnrochemistry.com This copper-catalyzed cross-coupling reaction utilizes arylboronic acids as the arylating agents and can be performed under aerobic conditions at room temperature. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction is tolerant of a wide range of functional groups, making it a valuable tool for the synthesis of complex N-arylated indolin-2-ones. A typical Chan-Lam coupling involves a copper(II) salt, such as Cu(OAc)(_2), a base (often pyridine (B92270) or triethylamine), and an optional ligand in a suitable solvent. wikipedia.orgnrochemistry.com
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO) | N-Alkyl-4-bromoindolin-2-one |
| N-Arylation (Chan-Lam) | Arylboronic acid, Copper catalyst (e.g., Cu(OAc)₂), Base (e.g., Pyridine), Air | N-Aryl-4-bromoindolin-2-one |
Derivatization at the C-3 Position (Beyond Hydroxylation/Methylation)
The quaternary carbon at the C-3 position, already bearing a hydroxyl and a methyl group, can be further functionalized to introduce additional complexity and rigidity to the molecular framework.
The tertiary hydroxyl group at the C-3 position can be leveraged for the introduction of alkynyl groups through dehydrative alkynylation. This reaction typically involves the acid-catalyzed formation of a stabilized carbocation intermediate, which then reacts with a terminal alkyne. Catalysts such as triflic acid (HOTf) or iron(III) triflate (Fe(OTf)(_3)) have been shown to be effective for the dehydrative alkynylation of related 3-hydroxyisoindolinones, affording 3-alkynylated products in moderate to good yields. youtube.com This strategy allows for the installation of a variety of aryl, alkenyl, and alkyl terminal alkynes. The enantioselective alkynylation of isatins, a precursor to the target scaffold, has also been achieved using zinc triflate and chiral ligands, highlighting the potential for stereocontrolled C-C bond formation at this position. researchgate.net
Spirooxindoles, which feature a spirocyclic junction at the C-3 position of the indolin-2-one core, are a prominent class of heterocyclic compounds. The synthesis of these structures often starts from isatin (B1672199) derivatives, such as 4-bromoisatin (B1231351), which can be considered a precursor to this compound. Multi-component reactions (MCRs) are a particularly powerful strategy for the one-pot synthesis of complex spirooxindoles. wikipedia.orgorganic-chemistry.org
A common approach involves the condensation of a 4-bromoisatin derivative, an active methylene (B1212753) compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone or 4-hydroxycoumarin). organic-chemistry.orgnih.gov These reactions can be catalyzed by a variety of catalysts, including Lewis acids, organocatalysts, and nanoparticles, under various reaction conditions. For instance, a Lewis acid-catalyzed three-component reaction of isatins with two different 1,3-dicarbonyl compounds has been reported to proceed with high efficiency. organic-chemistry.org Bromo-substitution on the isatin ring, including at the 4-position, is well-tolerated in these transformations. organic-chemistry.org
| Reactants | Catalyst/Conditions | Spirocyclic Ring System |
| 4-Bromoisatin, Malononitrile, Dimedone | Nano Ag/kaolin, EtOH, reflux | Spiro[4H-pyran-3,3'-oxindole] |
| 4-Bromoisatin, Malononitrile, 4-Hydroxycoumarin (B602359) | Molecular iodine, green conditions | Spiro[chromene-3,3'-oxindole] |
| 4-Bromoisatin, 1,3-Cyclohexanedione, 4-Hydroxy-6-methyl-2-pyrone | SnCl₄, Cl(CH₂)₂Cl, 60 °C | Spirooxindole pyranochromenedione |
Modifications on the Aromatic Ring System (Beyond Bromination)
The bromine atom at the C-4 position of the aromatic ring serves as a versatile handle for further functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing C-C and C-N bonds, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by coupling the 4-bromoindolin-2-one with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgresearchgate.net This reaction is known for its high functional group tolerance and has been successfully applied to bromo-substituted aromatic systems. nih.gov A variety of palladium catalysts, ligands, and reaction conditions can be employed to optimize the coupling of different substrates.
The Heck reaction provides a means to form C-C bonds by coupling the 4-bromoindolin-2-one with an alkene in the presence of a palladium catalyst and a base. youtube.comwikipedia.orgnih.govnih.govthieme-connect.de This reaction typically leads to the formation of a substituted alkene with high stereoselectivity for the trans isomer. organic-chemistry.orgthieme-connect.de The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. thieme-connect.de
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 4-Aryl/heteroaryl-indolin-2-one |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-Vinyl-indolin-2-one |
Synthesis of Complex Indolin-2-one Hybrids and Conjugates
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery. The this compound scaffold can serve as a key building block for the synthesis of such hybrid molecules.
For instance, the reaction of 4-bromoisatin with 4-hydroxycoumarin in the presence of a phase-transfer catalyst has been shown to yield a hybrid molecule, 4-bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one. nih.gov This reaction demonstrates the potential to link the indolin-2-one core with other heterocyclic systems.
Furthermore, the bromine atom on the aromatic ring can be utilized for the synthesis of more complex hybrids. For example, a series of 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety have been synthesized and shown to possess antitumor activity, highlighting the potential of creating bioactive hybrid molecules. nih.gov The synthesis of quinoline-based wikipedia.orgorganic-chemistry.orgwikipedia.org-triazole hybrids via click chemistry also showcases a modern approach to constructing complex molecular architectures from functionalized precursors. mdpi.com These strategies can be adapted to the this compound scaffold to generate novel hybrid compounds with potentially enhanced biological profiles.
Molecular Hybridization and Scaffold Hopping Concepts in Indolin-2-one Design
In the quest for novel therapeutic agents with enhanced efficacy and improved pharmacological profiles, medicinal chemists increasingly employ sophisticated design strategies such as molecular hybridization and scaffold hopping. These concepts are particularly relevant to the derivatization of privileged scaffolds like indolin-2-one, including the specific framework of this compound. By combining pharmacophoric elements or by fundamentally altering the core structure, these strategies aim to optimize ligand-target interactions, overcome drug resistance, and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Molecular Hybridization: A Union of Pharmacophores
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The resulting entity is designed to interact with multiple biological targets or to enhance its affinity and selectivity for a single target through synergistic interactions. This approach has been successfully applied to the indolin-2-one scaffold to generate a diverse array of biologically active compounds.
For instance, the isatin moiety, the precursor to the this compound scaffold, has been hybridized with various bioactive fragments. One notable example is the creation of isatin-chalcone hybrids. nih.govresearchgate.netmdpi.com Chalcones are known for their anti-inflammatory and other pharmacological activities. By combining the isatin and chalcone (B49325) scaffolds, researchers have developed novel anti-neuroinflammatory agents. nih.govresearchgate.netmdpi.com In these hybrids, the indolin-2-one core is typically linked to the chalcone moiety, often through a flexible chain to allow for optimal orientation within the biological target. Studies have shown that these hybrid molecules can significantly decrease the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govresearchgate.netmdpi.com
Another successful hybridization strategy involves coupling isatin derivatives with aminobenzoic acids to create Schiff's bases with potent antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net These hybrids have demonstrated the ability to inhibit bacterial biofilm formation, a key factor in antibiotic resistance. nih.govresearchgate.net The rationale behind this design is to merge the inherent antibacterial properties of both the isatin core and the aminobenzoic acid fragment.
The hybridization approach can also be envisioned for the this compound scaffold. The C3-hydroxyl group provides a convenient handle for esterification or etherification with other pharmacologically active carboxylic acids or alcohols. The bromine atom at the C4-position can also be exploited for derivatization through various cross-coupling reactions to attach other cyclic or acyclic moieties. nih.gov
Below is a table summarizing examples of molecular hybridization strategies applied to the broader indolin-2-one class, which can be conceptually extended to this compound.
| Hybrid Scaffold | Linked Pharmacophore | Potential Biological Activity | Reference(s) |
| Isatin-Chalcone | Chalcone | Anti-neuroinflammatory | nih.govresearchgate.netmdpi.com |
| Isatin-Aminobenzoic Acid | Aminobenzoic Acid | Antibacterial, Antibiofilm | nih.govresearchgate.net |
| Isatin-Thiazolidinone | Thiazolidinone | Anticancer | |
| Quinoline-Hydrazide | Hydrazine | Antimicrobial | nih.gov |
Scaffold Hopping: In Pursuit of Novel Chemical Space
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the central core (scaffold) of a known active ligand with a different chemical entity while preserving its biological activity. nih.gov This technique is invaluable for navigating beyond existing patent landscapes, improving physicochemical properties, and identifying new binding modes. nih.gov
A prominent example of scaffold hopping in the context of indole-related structures is the transition from an indole to an indazole core. This strategy has been successfully employed to transform selective inhibitors of one biological target into dual inhibitors of related targets. rsc.org The isosteric replacement of the indole nitrogen with a nitrogen atom in the six-membered ring can subtly alter the electronic and steric properties of the molecule, leading to a modified interaction profile with the target protein.
For the this compound scaffold, one could envision several scaffold hopping approaches. The indolin-2-one core could be replaced by other bicyclic systems such as quinolin-2-one, benzofuran-2-one, or even non-fused heterocyclic rings that can spatially orient the key substituents in a similar fashion. The goal is to mimic the three-dimensional arrangement of the pharmacophoric groups—the bromo substituent, the hydroxyl group, and the methyl group—on a new, chemically distinct framework.
The development of spirooxindoles is another facet of scaffold hopping, where the C3-position of the indolin-2-one is incorporated into a spirocyclic system. nih.govresearchgate.netexlibrisgroup.comnih.gov This creates a rigid and three-dimensionally complex structure that can explore different regions of the target's binding pocket, often leading to enhanced potency and selectivity. nih.govresearchgate.netexlibrisgroup.comnih.gov The 3-hydroxy-3-methyl group in the target compound is a prime starting point for the construction of such spirocyclic derivatives.
The table below illustrates potential scaffold hopping strategies from the indolin-2-one core.
| Original Scaffold | Hopped Scaffold | Rationale | Potential Advantage | Reference(s) |
| Indolin-2-one | Indazole | Isosteric replacement | Altered selectivity, Novel IP | rsc.org |
| Indolin-2-one | Quinolin-2-one | Bioisosteric replacement | Modified ADMET properties | nih.gov |
| Indolin-2-one | Spirooxindole | Introduction of 3D complexity | Enhanced potency and selectivity | nih.govresearchgate.netexlibrisgroup.comnih.gov |
| Indolin-2-one | Benzofuran-2-one | Heteroatom replacement | Different hydrogen bonding patterns |
Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 3 Hydroxy 3 Methylindolin 2 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of individual atoms, and their spatial relationships.
The ¹H NMR spectrum of this analogue, recorded in DMSO-d₆, showed characteristic signals for the aromatic protons of the indolinone ring system, as well as distinct signals for the NH and OH protons nih.gov. The aromatic protons typically appear as a complex multiplet due to spin-spin coupling. The NH proton of the indolinone ring is often observed as a broad singlet, as seen in the analogue where it appears at 9.88 ppm nih.gov. The hydroxyl proton also gives a singlet, recorded at 2.41 ppm for the analogue nih.gov.
For the target compound, 4-Bromo-3-hydroxy-3-methylindolin-2-one, one would expect to see similar signals for the aromatic and NH/OH protons. The key difference would be the presence of a sharp singlet corresponding to the three protons of the methyl group at the C3 position, which would replace the complex signals of the coumarin substituent seen in the analogue nih.gov.
Table 1: Representative ¹H NMR Data for an Analogue: 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one in DMSO-d₆ nih.gov.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.88 | br s | 1H | NH |
| 7.84 | t | 1H | ArH |
| 7.58-6.64 | m | 2H | ArH |
| 6.75-6.82 | m | 2H | ArH |
| 6.52-6.59 | m | 2H | ArH |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for a "carbon count" and providing clues about the functional groups present.
Specific ¹³C NMR data for this compound is not available in the provided search results. However, based on typical chemical shift values for related indolin-2-one structures, a predicted spectrum can be outlined scielo.broregonstate.edudocbrown.info. The carbonyl carbon (C2) of the lactam ring is expected to resonate significantly downfield, typically in the range of 175-180 ppm. The quaternary, carbinolic carbon (C3), bearing the hydroxyl and methyl groups, is characteristically found around 75 ppm scielo.br. The aromatic carbons would appear in the 110-145 ppm region, with the carbon attached to the bromine atom (C4) showing a shift influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon would produce a signal in the aliphatic region, typically around 20-30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
|---|---|
| C2 (C=O) | 175 - 180 |
| C3 (C-OH) | 74 - 78 |
| C3a | 130 - 135 |
| C4 (C-Br) | 115 - 120 |
| C5 | 125 - 130 |
| C6 | 122 - 128 |
| C7 | 110 - 115 |
| C7a | 140 - 145 |
While ¹H and ¹³C NMR confirm the basic structure, advanced NMR techniques are necessary to probe finer details like stereochemistry and three-dimensional conformation in solution. Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful for molecules with stereocenters. ROESY detects through-space correlations between protons that are in close proximity, typically within 5 Å.
For this compound, a ROESY experiment could reveal spatial relationships between the protons of the C3-methyl group and nearby protons on the aromatic ring. Such correlations would help to define the preferred conformation of the molecule in solution.
Other techniques, such as ¹⁹F NMR, would be employed for analogues containing fluorine atoms. This technique is highly sensitive and provides information about the chemical environment of fluorine, which can be invaluable for studying fluorinated analogues.
X-ray Crystallography
X-ray crystallography is the most powerful method for the definitive determination of a molecule's three-dimensional structure in the solid state. It provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.
Single crystal X-ray diffraction analysis provides an unambiguous structural proof. While a crystal structure for this compound itself is not reported in the search results, a detailed analysis of its close analogue, 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one , has been published nih.govamanote.com.
The study revealed that this analogue crystallizes in the monoclinic system nih.gov. The analysis confirmed the connectivity of the 4-bromo-3-hydroxyindolin-2-one core and the substituent at the C3 position. The indoline (B122111) ring system was found to be essentially planar nih.gov. The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds involving the hydroxyl and amide groups nih.gov. This detailed structural information is crucial for understanding the molecule's solid-state packing and intermolecular interactions.
Table 3: Crystallographic Data for the Analogue 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one nih.gov.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₀BrNO₅ |
| Formula Weight | 388.17 |
| Crystal System | Monoclinic |
| a (Å) | 11.358 (3) |
| b (Å) | 13.428 (3) |
| c (Å) | 10.360 (2) |
| β (°) | 113.307 (3) |
| Volume (ų) | 1451.1 (5) |
| Z | 4 |
| Radiation | Mo Kα |
The C3 position in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers ((R) and (S)). Determining the absolute configuration of a chiral molecule is a critical task in medicinal and materials chemistry. X-ray crystallography is one of the few techniques that can determine the absolute configuration of a chiral molecule unambiguously, provided a suitable single crystal of one enantiomer (or a derivative with a known stereocenter) is available rsc.org.
This is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal. By carefully analyzing the intensities of Friedel pairs of reflections, the absolute structure can be determined, often expressed by the Flack parameter. For the reported analogue, 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one , the synthesis was not enantioselective, and it crystallized in a centrosymmetric space group, indicating the presence of both enantiomers (a racemic mixture) in the unit cell nih.gov. Therefore, a determination of absolute configuration was not applicable in this specific case. However, for an enantiomerically pure sample of this compound, this method would be the gold standard for assigning the (R) or (S) configuration.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of organic molecules. High-resolution mass spectrometry and liquid chromatography-mass spectrometry are particularly powerful in the analysis of indolinone derivatives.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which in turn allows for the determination of the elemental formula of a compound. This technique is crucial for confirming the identity of newly synthesized molecules. For instance, in the characterization of a related substituted 3-hydroxy-oxindole, HRMS analysis showed a molecular ion peak [M]⁺ at 338.1642, which was instrumental in confirming its structure. nih.gov Similarly, other studies on related indolinone derivatives have utilized HRMS to confirm their molecular formulas, such as a compound with a calculated m/z of [M + H]⁺ 390.1011 and a found value of 390.1000. acs.org This level of precision is essential for distinguishing between compounds with similar nominal masses but different elemental compositions.
Table 1: Representative HRMS Data for Analogous Indolinone Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| Substituted 3-hydroxy-oxindole | [M]⁺ | --- | 338.1642 | nih.gov |
| C₁₉H₁₉NO₆S Derivative | [M + H]⁺ | 390.1011 | 390.1000 | acs.org |
| C₂₄H₂₁NNaO₆S Derivative | [M + Na]⁺ | 474.0987 | 474.0998 | acs.org |
Note: Data presented is for analogous compounds due to the absence of specific HRMS data for this compound in the reviewed literature.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to assess the purity of a sample and to confirm the molecular weight of the components. In the analysis of novel therapeutic agents, LC-MS/MS has been employed for the identification and quantification of related bromo-substituted compounds. nih.gov For synthetic compounds, the mass spectrum from LC-MS provides the molecular ion peak, which corresponds to the molecular weight of the target molecule. For example, the mass spectrum of a Schiff base analogue showed a molecular ion peak at m/z 409.24, confirming its molecular weight. nih.gov This technique is also invaluable in monitoring the progress of chemical reactions by identifying reactants, intermediates, and products in the reaction mixture. The coupling of LC with tandem mass spectrometry (LC-MS/MS) allows for the structural elucidation of metabolites of related compounds. ekb.eg
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For 3-hydroxyindolin-2-one (B1221191) derivatives, key vibrational frequencies include those for the O-H, N-H, and C=O groups.
In a study of 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one, a structurally related compound, the IR spectrum showed characteristic peaks at 3401, 3368, and 3251 cm⁻¹ corresponding to O-H and N-H stretching vibrations. nih.gov The carbonyl (C=O) stretching vibrations were observed at 1710 and 1673 cm⁻¹. nih.gov For other substituted 3-hydroxyindolin-2-ones, similar characteristic peaks are observed, confirming the presence of the core functional groups. nih.gov The broadness of the O-H and N-H bands can also provide information about hydrogen bonding within the crystal structure.
Table 2: Characteristic IR Absorption Bands for Analogous 3-Hydroxyindolin-2-one Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| O-H / N-H stretch | 3401, 3368, 3251 | Hydroxyl and Amine stretching | nih.gov |
| C=O stretch | 1710, 1673 | Carbonyl stretching of the indolinone and chromenone moieties | nih.gov |
| Aromatic C=C stretch | 1613, 1520, 1478 | Aromatic ring stretching | nih.gov |
| C-O stretch | 1231, 1165, 1057 | Carbon-Oxygen stretching | nih.gov |
Note: The data presented is for a structurally related analogue, 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For substituted indolinone compounds, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic ring and the carbonyl group. In the study of various N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones, the electronic spectra were recorded to characterize the compounds. nih.gov The electronic spectra of metal complexes of a related 5-bromo-indolin-2-one derivative were recorded in the 200–1200 nm range, providing insights into the coordination environment of the metal ions. nih.gov While specific λmax values for this compound are not detailed in the provided literature, analogous structures are expected to exhibit characteristic absorptions in the UV region, which can be influenced by the substitution pattern on the aromatic ring and the solvent used for analysis.
Computational Chemistry and Theoretical Modeling of 4 Bromo 3 Hydroxy 3 Methylindolin 2 One Systems
Molecular Modeling for Intermolecular Interactions
Analysis of Hydrogen Bonding Networks and π-π Stacking
The presence of hydroxyl (-OH) and amine (-NH) groups in 4-Bromo-3-hydroxy-3-methylindolin-2-one makes it a prime candidate for forming intricate hydrogen bonding networks. These non-covalent interactions are crucial in determining the solid-state architecture and influencing the compound's physical and biological properties.
In a closely related, albeit more complex, system, 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one, crystallographic studies have revealed extensive hydrogen bonding. nih.gov In this analogue, both intramolecular and intermolecular hydrogen bonds involving the hydroxyl and amine groups are observed, which dictate the molecular packing in the crystal lattice. nih.gov Specifically, O-H···O and N-H···O interactions are prominent, creating a stable three-dimensional structure. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the hydroxyl group acting as a hydrogen bond donor and the carbonyl oxygen and hydroxyl oxygen acting as acceptors.
Furthermore, the indolinone core, being an aromatic system, can participate in π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, contribute to the stability of the crystal structure. In related bromo-substituted aromatic compounds, π-π stacking has been shown to be a significant factor in their molecular packing.
Prediction of Molecular Conformation and Dynamics
The three-dimensional shape, or conformation, of this compound is critical to its function. Computational methods, such as Density Functional Theory (DFT), are employed to predict the most stable conformation by calculating the potential energy surface of the molecule. These calculations can identify the lowest energy arrangement of the atoms and the rotational barriers of the flexible parts of the molecule, such as the hydroxyl and methyl groups.
For substituted indolin-2-ones, molecular docking studies, a form of computational modeling, have been used to understand how these molecules fit into the active sites of proteins. nih.gov These studies highlight the importance of the specific conformation for biological activity. The prediction of the molecular conformation of this compound is the first step in understanding its potential interactions with biological targets. Molecular dynamics simulations can further provide insights into the flexibility of the molecule and how its conformation changes over time.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful tool for structure elucidation and characterization.
Prediction of NMR Chemical Shifts (e.g., GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmodgraph.co.uk This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts.
For bromo- and iodo-alkanes, models have been developed to predict proton chemical shifts with a high degree of accuracy. modgraph.co.uk These models take into account short-range effects based on partial atomic charges and long-range effects due to the electric field of the carbon-halogen bond and the steric effect of the halogen atom. modgraph.co.uk The application of the GIAO method to this compound would involve optimizing the molecular geometry and then performing the GIAO calculation to predict the ¹H and ¹³C NMR chemical shifts. A comparison of these predicted shifts with experimental data can confirm the proposed structure and provide a detailed assignment of the NMR spectrum.
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on general knowledge of similar structures, is presented below.
| Atom | Predicted Chemical Shift (ppm) |
| C2 (Carbonyl) | 175-180 |
| C3 (Quaternary) | 70-75 |
| C3a | 135-140 |
| C4 | 115-120 |
| C5 | 125-130 |
| C6 | 120-125 |
| C7 | 130-135 |
| C7a | 140-145 |
| CH₃ | 20-25 |
Note: These are estimated values and would require specific GIAO calculations for accurate prediction.
Solvent Effects in Theoretical Calculations
The properties and behavior of a molecule can be significantly influenced by its surrounding solvent environment. Theoretical calculations can account for these solvent effects using various models, broadly categorized as implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For instance, in studies of related hydroxy-containing compounds, PCM has been used to investigate the influence of solvent polarity on conformational equilibria and spectroscopic properties. nih.gov
Structure Activity Relationship Sar Studies and Mechanistic Insights in Indolin 2 One Chemistry
Systematic Elucidation of Structural Features and Chemical Reactivity Correlations
The C-4 position of the indole (B1671886) ring is typically the least reactive site for electrophilic substitution due to electronic factors. nih.govchim.it Functionalization at this position often requires specific strategies, such as the use of directing groups or transition-metal-catalyzed C-H activation. nih.govbohrium.com The introduction of a bromine atom at C-4 significantly alters the electronic landscape of the molecule.
However, substitution at the C-4 position has a particularly pronounced effect on the electronic transition dipole moment of the indole chromophore, suggesting a strong influence on its spectroscopic and electronic properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on other indole derivatives have indicated that modulating the electronic properties at C-4, such as the Mulliken atomic charge, can be a critical factor in tuning biological activity. nih.gov The presence of the C-4 bromo group therefore serves as a key modulator of the core's reactivity and interaction potential.
| Substituent at C-4 | Calculated Property (Example) | Impact on Reactivity | Reference |
|---|---|---|---|
| -H | Baseline Reactivity | Standard for comparison | researchgate.net |
| -CH₃ | Electron-donating | Increased rate of electrophilic substitution | researchgate.net |
| -Br | Electron-withdrawing (net) | Decreased rate of electrophilic substitution | researchgate.net |
| -CN | Strongly electron-withdrawing | Significant red-shift in absorption/emission spectra | nih.gov |
The 3-hydroxyoxindole moiety is a common feature in many biologically active natural products and synthetic molecules. beilstein-journals.orgbeilstein-journals.org The tertiary hydroxyl group at the C-3 position plays a crucial role in both intramolecular and intermolecular interactions.
Stabilization of Conformation: The hydroxyl group is a potent hydrogen bond donor and acceptor. It can form a strong intramolecular hydrogen bond with the C-2 carbonyl oxygen. This interaction restricts the conformational flexibility of the side chain, locking the molecule into a more rigid structure. Such conformational rigidity can be advantageous for binding to biological targets by reducing the entropic penalty upon binding. nih.gov
Stabilization of Intermediates: During chemical transformations, the C-3 hydroxyl group can influence the stability of reactive intermediates. For example, in reactions involving the formation of a carbocation or a radical at an adjacent position, the oxygen's lone pairs can provide resonance stabilization. In enzymatic reactions, the increased stability of a tertiary radical intermediate at C-3 has been shown to shift the regioselectivity of hydroxylation reactions. nih.gov While steric factors are also critical, this electronic stabilization can be a determining factor in reaction pathways. Furthermore, the hydroxyl group can act as a leaving group after protonation, facilitating certain substitution or elimination reactions.
The C-3 position in 4-bromo-3-hydroxy-3-methylindolin-2-one is a quaternary carbon, and the methyl group contributes significantly to the steric environment around this center.
Steric Hindrance: The methyl group provides steric bulk, which can hinder the approach of reagents to the C-3 position and the adjacent C-2 carbonyl group. This steric shielding can influence the stereochemical outcome of reactions at nearby centers. In some contexts, this steric hindrance can be beneficial, acting as a "blocking group" to prevent unwanted side reactions and improve the yield of the desired transformation. acs.org
Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can subtly influence the reactivity of the molecule. More importantly, the presence of the methyl group at the tertiary C-3 carbon enhances the stability of any radical intermediate that may form at this position during a reaction. nih.gov This increased stability can favor reaction pathways that proceed through such an intermediate.
Electronic Synergy: The electron-withdrawing bromine at C-4 and the electron-donating methyl group at C-3 create a complex electronic profile. The deactivation of the benzene (B151609) ring by bromine contrasts with the subtle electronic influence of the C-3 substituents on the lactam portion of the molecule.
Steric and Conformational Control: The bulky methyl group and the conformation-locking hydroxyl group at C-3 work together to create a well-defined three-dimensional structure. This defined shape is critical for how the molecule fits into the active site of a biological target.
Reactivity Modulation: The combination of substituents can lead to unexpected reactivity. For instance, in a series of anti-inflammatory indolin-2-one derivatives, a compound with a 4-bromophenyl group showed negligible activity, whereas other halogenated and nitrated analogs were highly active, demonstrating that the specific combination of substituents is crucial. mdpi.com The interplay between the steric hindrance of the methyl group and the electronic pull of the bromine atom will dictate the accessibility and reactivity of different sites on the molecule.
Stereochemical Influence on Molecular Recognition and Chemical Transformations
The C-3 atom of this compound is a chiral center. The specific three-dimensional arrangement (R or S configuration) of the four different groups (bromo-substituted phenyl ring, carbonyl, hydroxyl, and methyl) is critical, as biological systems are inherently chiral.
Structure-activity relationship studies have consistently shown that the biological activity of 3-substituted oxindoles is highly dependent on the stereochemistry at the C-3 position. beilstein-journals.orgrsc.org Enantiomers of a chiral drug can have vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect altogether.
This stereochemical dependence arises from the specific interactions required for a molecule to bind to its biological target, such as an enzyme active site or a receptor. A precise 3D orientation of binding groups (e.g., hydrogen bond donors/acceptors, hydrophobic groups) is necessary for effective molecular recognition. The absolute configuration at C-3 determines the spatial presentation of the hydroxyl, methyl, and aromatic ring components, and only one enantiomer may fit optimally into the binding pocket. Consequently, the asymmetric synthesis of 3-hydroxyoxindoles to produce a single, desired enantiomer is a major focus of modern organic synthesis. beilstein-journals.orgrsc.org
Computational Approaches to SAR in Indolin-2-one Derivatives
Computational chemistry provides powerful tools for understanding the structure-activity relationships of indolin-2-one derivatives at a molecular level. nih.gov Methods like Quantitative Structure-Activity Relationship (QSAR) analysis, Density Functional Theory (DFT), and molecular docking are routinely employed.
QSAR Studies: QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indolin-2-one derivatives, these models have successfully correlated activity with various molecular descriptors, such as electronic properties (e.g., Mulliken atomic charges at C-4), steric parameters (e.g., molecular volume), and thermodynamic properties. nih.goveajournals.org Such models can predict the activity of novel, unsynthesized compounds.
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and reactivity of molecules. mdpi.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the kinetic stability and chemical reactivity of the molecule. nih.gov DFT is also used to model reaction mechanisms and transition states, helping to explain observed reactivity and regioselectivity. figshare.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. farmaceut.org For indolin-2-one inhibitors, docking studies can reveal the specific amino acid residues involved in binding and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is invaluable for explaining the observed SAR and for the rational design of more potent and selective inhibitors. mdpi.comnih.gov
| Computational Method | Information Gained | Example Application | Reference |
|---|---|---|---|
| QSAR | Correlates molecular descriptors with biological activity; predicts activity of new compounds. | Building a model where activity depends on molecular volume and atomic charge at C-4. | nih.gov |
| DFT | Calculates electronic properties (HOMO/LUMO), electrostatic potential, and reaction energetics. | Determining the influence of substituents on the electronic structure and reactivity. | mdpi.com |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a biological target. | Identifying key hydrogen bonds between an indolin-2-one and a kinase active site. | mdpi.comnih.gov |
4 Bromo 3 Hydroxy 3 Methylindolin 2 One As a Synthetic Intermediate
Potential Transformations and Further Derivatization into Advanced Heterocyclic Scaffolds
The chemical structure of 4-bromo-3-hydroxy-3-methylindolin-2-one possesses several reactive sites that could, in principle, be exploited for further derivatization. The tertiary alcohol at the C3 position is a key functional group that could undergo a variety of transformations. For instance, dehydration could lead to the formation of a 3-methyleneindolin-2-one, a reactive Michael acceptor. Alternatively, substitution of the hydroxyl group under acidic conditions could provide access to other 3-substituted indolin-2-ones.
The bromine atom on the aromatic ring is another key functional handle. It could participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the construction of more complex, fused heterocyclic systems.
A summary of these potential transformations is presented in the table below.
| Reactive Site | Potential Transformation | Resulting Scaffold |
| C3-Hydroxy Group | Dehydration | 3-Methyleneindolin-2-one |
| C3-Hydroxy Group | Nucleophilic Substitution | 3-Alkoxy/Amino/Thio-3-methylindolin-2-ones |
| C4-Bromo Group | Suzuki Coupling | 4-Aryl-3-hydroxy-3-methylindolin-2-ones |
| C4-Bromo Group | Heck Coupling | 4-Alkenyl-3-hydroxy-3-methylindolin-2-ones |
| C4-Bromo Group | Sonogashira Coupling | 4-Alkynyl-3-hydroxy-3-methylindolin-2-ones |
| C4-Bromo Group | Buchwald-Hartwig Amination | 4-Amino-3-hydroxy-3-methylindolin-2-ones |
Hypothetical Applications in the Synthesis of Complex Organic Molecules
The potential transformations of this compound would make it a versatile building block for the synthesis of complex organic molecules. The ability to functionalize both the C3 and C4 positions orthogonally would be a powerful tool for building molecular diversity.
For example, a sequential reaction pathway could involve a cross-coupling reaction at the C4-bromo position followed by a transformation of the C3-hydroxy group. This would allow for the rapid assembly of highly substituted indolin-2-one derivatives, which are common motifs in pharmaceutically active compounds. The resulting complex molecules could be screened for a variety of biological activities.
The table below outlines some hypothetical applications in the synthesis of complex organic molecules.
| Starting Material | Reaction Sequence | Target Molecule Class |
| This compound | 1. Suzuki Coupling2. Dehydration | 4-Aryl-3-methyleneindolin-2-ones |
| This compound | 1. Buchwald-Hartwig Amination2. Intramolecular Cyclization | Fused Indolo-heterocycles |
| This compound | 1. Sonogashira Coupling2. Click Chemistry | Triazole-substituted Indolin-2-ones |
Postulated Contribution to the Construction of Natural Product Cores (Based on Indolin-2-one Architectures)
The indolin-2-one (or oxindole) core is a prominent feature in a wide array of natural products with diverse biological activities. While there is no direct evidence of this compound being used in the total synthesis of a natural product, its structural features suggest it could serve as a key intermediate for the synthesis of certain natural product analogues.
Many natural products feature a substituted indolin-2-one core. The presence of the bromine atom in this compound would allow for the introduction of substituents at a position that is not always easily accessible through traditional indole (B1671886) chemistry. This could enable the synthesis of novel analogues of known natural products with potentially improved or altered biological activities.
The table below highlights some natural product classes with indolin-2-one cores where a hypothetical intermediate like this compound could be of synthetic interest.
| Natural Product Class | Key Structural Feature | Potential Synthetic Utility of the Intermediate |
| Spirooxindoles | Spirocyclic center at C3 | The C3-hydroxy-C3-methyl group could be a precursor to a spirocycle. |
| Prenylated Indole Alkaloids | Isoprenoid chains on the indole ring | The C4-bromo position could be a site for prenyl group introduction via cross-coupling. |
| Coerulescine and Derivatives | Fused pyrrolidine (B122466) ring | The C3-hydroxy group could be elaborated to form a fused ring system. |
Future Research Directions and Unexplored Avenues in 4 Bromo 3 Hydroxy 3 Methylindolin 2 One Chemistry
Development of Innovative and Highly Efficient Synthetic Methodologies
The synthesis of polysubstituted indolin-2-ones, such as 4-Bromo-3-hydroxy-3-methylindolin-2-one, often requires multi-step procedures. Future research should prioritize the development of more efficient and innovative synthetic strategies.
Key areas for future investigation include:
One-Pot Reactions: Designing one-pot synthesis methods that combine several reaction steps without isolating intermediates can significantly improve efficiency. For instance, a one-pot base-induced alkenylation of indolin-2-ones has been developed, suggesting the potential for similar streamlined approaches. researchgate.net
Catalytic Systems: Exploring novel catalysts is crucial. While piperidine (B6355638) has been used to catalyze the reaction of isatins with methyl ketones, the yields can be moderate. nih.gov Investigating more effective catalysts could lead to higher yields and milder reaction conditions.
Stereoselective Synthesis: The C3 position of the indolin-2-one core is a stereocenter. Developing enantioselective methods to control the stereochemistry at this position is a significant challenge and a key area for future research. This would allow for the synthesis of specific stereoisomers, which is critical for understanding their biological activity.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Challenges |
|---|---|---|
| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Compatibility of reagents and reaction conditions |
| Novel Catalysis | Higher yields, milder conditions, improved selectivity | Catalyst cost, stability, and recyclability |
| Stereoselective Methods | Access to single enantiomers, specific biological activity | Development of effective chiral catalysts or auxiliaries |
Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques offer the potential for real-time, in-situ monitoring of the formation of this compound.
Future research in this area should focus on:
In-Situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products throughout a reaction. youtube.comyoutube.com Applying these methods to the synthesis of indolin-2-ones would enable precise determination of reaction endpoints and the identification of transient species. youtube.com
Process Analytical Technology (PAT): Integrating spectroscopic sensors into the reaction setup is a core principle of PAT. nih.gov This allows for continuous monitoring and control of critical process parameters, leading to improved product quality and consistency. nih.govpolito.it
Hyphenated Spectroscopic Methods: Combining techniques like liquid chromatography with spectroscopy can provide even more detailed insights into complex reaction mixtures. numberanalytics.com
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Potential Application |
|---|---|---|
| In-Situ FTIR | Functional group changes, concentration profiles | Monitoring the formation of the hydroxyl and carbonyl groups |
| Raman Spectroscopy | Molecular vibrations, structural information | Tracking changes in the indolin-2-one ring system |
| UV/Vis Spectroscopy | Electronic transitions, concentration of chromophores | Monitoring the consumption of starting materials |
Deeper Computational Exploration of Complex Reaction Pathways and Molecular Interactions
Computational chemistry provides a powerful tool for understanding the intricacies of chemical reactions and molecular properties. Future research should leverage computational methods to gain deeper insights into the chemistry of this compound.
Key areas for computational investigation include:
Reaction Mechanism Studies: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate activation energies, and identify transition states. nih.govnih.gov This can help in understanding the regioselectivity of nucleophilic additions to the indolin-2-one core. nih.govacs.org
Molecular Docking and Dynamics: For potential biological applications, computational docking can predict how this compound might interact with protein targets. Molecular dynamics simulations can then be used to study the stability of these interactions over time.
Prediction of Spectroscopic Properties: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of newly synthesized compounds.
Design and Synthesis of Novel Polyfunctionalized Indolin-2-one Systems with Unique Reactivity Profiles
The unique combination of functional groups in this compound makes it an ideal starting point for the synthesis of more complex, polyfunctionalized molecules.
Future research should explore:
Derivatization of Existing Functional Groups: The bromine atom, hydroxyl group, and the N-H of the indole (B1671886) ring are all amenable to further chemical modification. For example, the bromine atom can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Introduction of New Functional Groups: Developing methods to introduce additional functional groups onto the indolin-2-one scaffold will lead to novel compounds with potentially unique chemical and biological properties. nih.gov The indolin-2-one framework is considered a privileged heterocycle in medicinal chemistry, and further functionalization could lead to new therapeutic agents. researchgate.net
Synthesis of Hybrid Molecules: Combining the this compound core with other pharmacologically active moieties could lead to the development of hybrid molecules with enhanced or novel biological activities. nih.govmdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5,11-dimethyl-5H-indolo[2,3-b]quinoline |
| 9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline |
| indirubin |
| isatin (B1672199) |
Conclusion
Synthesis and Elucidation of the 4-Bromo-3-hydroxy-3-methylindolin-2-one System
The generation and characterization of this compound, while not extensively detailed in existing literature as a standalone compound, can be confidently predicted based on well-established reactivity patterns of the isatin (B1672199) core. The primary route for the synthesis of 3-hydroxy-3-substituted oxindoles is the nucleophilic addition of organometallic reagents to the C3-carbonyl group of an isatin precursor.
Synthesis via Grignard Reaction
The most probable and efficient synthesis of this compound involves the reaction of 4-bromoisatin (B1231351) with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This reaction is a classic nucleophilic addition where the carbanionic methyl group of the Grignard reagent attacks the electrophilic C3-carbonyl carbon of 4-bromoisatin. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
The general reaction scheme is as follows:
Step 1: Nucleophilic Addition. 4-Bromoisatin is dissolved in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled. Methylmagnesium bromide is then added dropwise. The nucleophilic methyl group attacks the C3 carbonyl, breaking the C=O π-bond and forming a magnesium alkoxide intermediate.
Step 2: Aqueous Workup. The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to protonate the alkoxide and yield the final product, this compound.
A summary of the proposed reaction conditions is presented in Table 1.
Table 1: Proposed Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Workup |
| 4-Bromoisatin | Methylmagnesium Bromide (CH₃MgBr) | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere (e.g., N₂), low temperature (e.g., 0 °C to -78 °C) | Saturated aq. NH₄Cl |
It is important to note that the presence of the N-H proton in isatin can interfere with the Grignard reagent. Therefore, using an excess of the Grignard reagent or N-protection of the isatin starting material might be necessary to achieve high yields, a common strategy in the synthesis of related compounds.
Structural Elucidation
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene (B151609) ring (doublets and triplets).- A singlet for the C3-methyl group.- A singlet for the C3-hydroxyl proton.- A broad singlet for the N-H proton of the lactam. |
| ¹³C NMR | - Resonances for the C2 (carbonyl) and C3 (quaternary) carbons.- Signals corresponding to the aromatic carbons, with the C4 signal significantly affected by the bromine substituent.- A signal for the C3-methyl carbon. |
| IR Spectroscopy | - A broad absorption band for the O-H stretch of the alcohol.- A sharp absorption for the N-H stretch of the lactam.- A strong absorption for the C=O stretch of the lactam carbonyl. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₉H₈BrNO₂.- A characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). |
X-ray crystallography would provide unambiguous proof of the structure, confirming the connectivity and stereochemistry of the molecule. Based on related structures, one would expect the indolinone system to be nearly planar.
Broader Implications and Future Perspectives in Heterocyclic Chemistry Research
The 3-hydroxyoxindole core is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This is due to its recurrence in a wide array of biologically active natural products and its ability to serve as a versatile template for the design of new therapeutic agents.
Importance as a Synthetic Intermediate
3-Hydroxy-3-substituted oxindoles are valuable precursors for the synthesis of more complex heterocyclic systems. rsc.org The hydroxyl group at the C3 position is a versatile functional handle that can be readily displaced or eliminated. This reactivity allows for the construction of spirocyclic oxindoles, a class of compounds with significant therapeutic potential. For instance, the dehydration of 3-hydroxy-3-substituted oxindoles can lead to 3-substituted-2-oxindoles, which can then undergo cycloaddition reactions to form spiro-pyrrolidinyl-oxindoles and other complex spiro-heterocycles. These spiro compounds have shown a range of biological activities, including anticancer and antiviral properties.
Potential Pharmacological Significance
The introduction of a bromine atom at the C4 position of the 3-hydroxy-3-methyloxindole (B1219110) scaffold is expected to modulate its biological activity. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. While the specific activity of this compound is not documented, related bromo-substituted oxindole (B195798) derivatives have been investigated for various therapeutic applications. The core structure is a key component in compounds that have entered clinical trials for various diseases. rsc.org
Future Perspectives
Future research on this compound and related compounds is likely to proceed in several directions:
Development of Asymmetric Syntheses: The C3 position is a stereocenter, meaning the compound can exist as a pair of enantiomers. Developing catalytic, enantioselective methods to synthesize specific enantiomers is a major goal, as often only one enantiomer possesses the desired biological activity. rsc.org
Library Synthesis and Biological Screening: Using the synthetic route outlined, a library of related compounds with different substituents at the N1, C3, and aromatic ring positions could be generated. These libraries could then be screened against a variety of biological targets to identify new lead compounds for drug discovery.
Exploration as Precursors for Spiro-heterocycles: A significant future direction is the use of these 3-hydroxyoxindoles as building blocks for novel spiro-oxindole derivatives. The field of spiro-heterocyclic chemistry is rapidly expanding, with a continuous search for new, efficient synthetic methodologies and novel bioactive structures.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-3-hydroxy-3-methylindolin-2-one, and what intermediates are critical?
The synthesis involves bromination of indolin-2-one derivatives followed by hydroxylation. Key intermediates include brominated precursors such as 4-bromo-3-methylindolin-2-one. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid over-bromination. Structural validation via X-ray crystallography (e.g., SHELX programs ) and spectroscopic techniques (NMR, mass spectrometry) ensures purity and correct functional group incorporation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
1H and 13C NMR are critical for identifying proton and carbon environments, particularly deshielding effects from bromine. Mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks). X-ray crystallography (monoclinic system, space group P21/c) provides precise bond lengths and angles, as seen in related compounds . IR spectroscopy can confirm hydroxyl and carbonyl groups via O–H and C=O stretching frequencies .
Q. What are the key challenges in purifying this compound?
Challenges include low solubility in common solvents and contamination with bromination by-products. Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluents) are recommended. Purity is verified via melting point analysis (reported range: 469–471 K ) and HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural determination?
Data contradictions may arise from crystal twinning or disordered atoms. Using SHELXL for refinement (e.g., anisotropic displacement parameters ) and validation tools like PLATON improves model accuracy. High-resolution data (θmax > 25°) and hydrogen-bonding analysis (e.g., O–H···O interactions ) reduce errors. Cross-validation with similar structures (e.g., coumarin derivatives ) resolves ambiguities .
Q. How does bromine substitution influence the compound’s hydrogen-bonding network and crystal packing?
Bromine’s electronegativity enhances intermolecular interactions, stabilizing the lattice via C–Br···π or Br···O contacts. In monoclinic systems (e.g., a = 11.358 Å, β = 113.3° ), bromine directs molecular alignment. Hydrogen-bond geometry (e.g., D–H···A distances of 1.8–2.2 Å ) further stabilizes the structure. Comparative studies of halogenated indolinones highlight bromine’s unique role in packing efficiency.
Q. What computational methods complement experimental data for predicting solubility and reactivity?
Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Solubility parameters (Hansen Solubility Parameters) correlate with solvent polarity, validated via experimental dissolution tests. Molecular docking (e.g., using MOE ) models interactions with biological targets, guiding pharmacological studies .
Q. How do software choices (e.g., SHELXL vs. other refinement tools) impact structural accuracy?
SHELXL’s robust handling of twinned data and restraints for disordered atoms (e.g., constrained H-atom positions ) reduces R factors (<0.05). Comparatively, other programs may struggle with high Z″ structures. SHELXL’s integration with CrystalClear for data reduction ensures seamless refinement, critical for complex indolinone derivatives .
Q. What experimental designs are optimal for evaluating the compound’s bioactivity?
In vitro assays (e.g., enzyme inhibition using fluorescence-based detection) require solubility optimization in DMSO/PBS mixtures. Dose-response curves (IC50) and cytotoxicity assays (MTT) validate specificity. Structural analogs (e.g., 3-(4-bromophenyl)coumarin ) serve as positive controls. Synchrotron-based crystallography can map binding modes with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
